molecular formula C18H12FN5O3 B2915504 9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-12-5

9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2915504
CAS No.: 869069-12-5
M. Wt: 365.324
InChI Key: KVYKZCXDULOHQJ-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 9 and an 8-oxo functional group.

Properties

IUPAC Name

9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-9-5-7-10(8-6-9)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)11-3-1-2-4-12(11)25/h1-8,25H,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYKZCXDULOHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have attracted considerable attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN5O3C_{18}H_{16}FN_5O_3 with a molecular weight of 373.35 g/mol. The structure features a purine core substituted with a fluorophenyl and a hydroxyphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives. For instance, compounds similar to the one discussed have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi77.38

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal activity against pathogens like Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported between 16.69 to 222.31 µM .

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the presence of electron-withdrawing groups like fluorine enhances its ability to interact with bacterial enzymes or cell membranes, thereby disrupting cellular processes.

Case Studies

  • Antibacterial Efficacy : A study conducted on various substituted purines showed that introducing hydroxyl groups significantly increased antibacterial potency against Staphylococcus aureus and Escherichia coli. The study indicated that structural modifications could lead to enhanced bioactivity .
  • Antifungal Properties : Another research effort focused on evaluating the antifungal properties of similar compounds revealed that modifications at specific positions on the phenyl rings could lead to improved inhibition against fungal strains, suggesting a structure-activity relationship worth further exploration .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (Substituents) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Hydroxyphenyl 4-Fluorophenyl C₁₈H₁₃FN₄O₃* 368.32* Hydroxyl group enhances solubility; fluorine improves metabolic stability.
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl) analog 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group increases lipophilicity; reduced hydrogen-bonding potential.
2-(3-Bromophenyl)-9-(4-Methoxyphenyl) analog 3-Bromophenyl 4-Methoxyphenyl C₁₉H₁₄BrN₅O₃ 440.2 Bromine adds steric bulk; methoxy improves membrane permeability.
2-(2,4-Dichlorophenyl)-9-(4-Fluorophenyl) analog 2,4-Dichlorophenyl 4-Fluorophenyl C₁₈H₁₁Cl₂FN₄O₂* 417.21* Chlorine enhances electronegativity; potential for halogen bonding.
2-Methyl-9-(4-Methylphenyl) analog Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Methyl groups reduce polarity; lower molecular weight simplifies synthesis.

*Estimated based on structural similarity to analogs.

Commercial Availability and Stability

  • The 9-(2-ethoxyphenyl)-2-(4-fluorophenyl) analog is commercially available at 90% purity, priced at $574/mg, suggesting high demand for research .

Substituent Effects on Bioactivity (Inferred)

  • Hydroxyl vs. Ethoxy/Methoxy : The hydroxyl group in the target compound may improve water solubility and target binding via hydrogen bonding, whereas ethoxy/methoxy groups enhance lipophilicity for better cell membrane penetration .
  • Bromine adds steric bulk, which could reduce binding affinity .

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